molecular formula C15H33NO2 B8006409 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

2,2'-(Undecylazanediyl)bis(ethan-1-ol)

Cat. No.: B8006409
M. Wt: 259.43 g/mol
InChI Key: IJPXXOVHDMEUSR-UHFFFAOYSA-N
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Description

2,2’-(Undecylazanediyl)bis(ethan-1-ol): . This compound is characterized by the presence of an undecyl group attached to a bis(ethanol)amine structure, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Undecylazanediyl)bis(ethan-1-ol) typically involves the reaction of undecylamine with ethylene oxide . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Undecylamine+2Ethylene Oxide2,2(Undecylazanediyl)bis(ethan-1-ol)\text{Undecylamine} + 2 \text{Ethylene Oxide} \rightarrow 2,2'-(\text{Undecylazanediyl})\text{bis(ethan-1-ol)} Undecylamine+2Ethylene Oxide→2,2′−(Undecylazanediyl)bis(ethan-1-ol)

The reaction is usually carried out in the presence of a catalyst, such as sodium hydroxide , and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of 2,2’-(Undecylazanediyl)bis(ethan-1-ol) involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Undecylazanediyl)bis(ethan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2,2’-(Undecylazanediyl)bis(ethan-1-ol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Undecylazanediyl)bis(ethan-1-ol) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating its role as a surfactant. Additionally, the undecyl group provides hydrophobic interactions, enhancing its emulsifying properties. These interactions are crucial in its applications in drug delivery and as an emulsifying agent .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Decylazanediyl)bis(ethan-1-ol)
  • 2,2’-(Dodecylazanediyl)bis(ethan-1-ol)
  • 2,2’-(Tetradecylazanediyl)bis(ethan-1-ol)

Uniqueness

Compared to its similar compounds, 2,2’-(Undecylazanediyl)bis(ethan-1-ol) offers a balanced hydrophobic and hydrophilic profile, making it particularly effective as a surfactant and emulsifying agent. Its unique structure allows for versatile applications in various fields, from chemistry to medicine .

Properties

IUPAC Name

2-[2-hydroxyethyl(undecyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO2/c1-2-3-4-5-6-7-8-9-10-11-16(12-14-17)13-15-18/h17-18H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPXXOVHDMEUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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